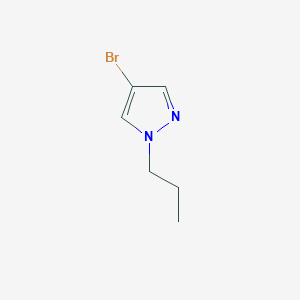

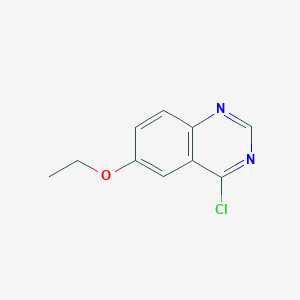

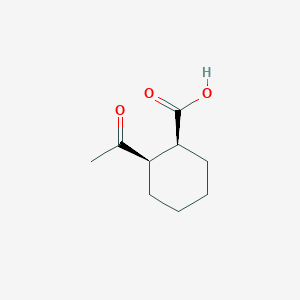

![molecular formula C8H6BrN3 B136524 7-Bromo-2-methylpyrido[2,3-b]pyrazine CAS No. 155629-94-0](/img/structure/B136524.png)

7-Bromo-2-methylpyrido[2,3-b]pyrazine

Descripción general

Descripción

7-Bromo-2-methylpyrido[2,3-b]pyrazine is a brominated heterocyclic compound that is part of a broader class of pyrido[2,3-b]pyrazine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. The presence of the bromine atom in the 7-position of the pyrido[2,3-b]pyrazine scaffold makes it a versatile intermediate for further chemical modifications through various coupling reactions .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. These compounds were synthesized using Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines, achieving good-to-excellent yields . Although not directly related to 7-Bromo-2-methylpyrido[2,3-b]pyrazine, these methods highlight the potential synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds similar to 7-Bromo-2-methylpyrido[2,3-b]pyrazine has been elucidated using X-ray diffraction techniques. For instance, the crystal structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine was determined, revealing a planar molecular arrangement and a partial separation of charge within the molecule . This information is valuable for understanding the electronic properties and reactivity of the pyrido[2,3-b]pyrazine core.

Chemical Reactions Analysis

The bromine atom in 7-Bromo-2-methylpyrido[2,3-b]pyrazine is a reactive site that can participate in various chemical reactions, particularly in nucleophilic substitution and coupling reactions. The related literature indicates that brominated heterocycles can undergo reactions with S-nucleophiles or condensation reactions to yield a variety of products . These reactions are crucial for the diversification of the pyrido[2,3-b]pyrazine scaffold and the development of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2-methylpyrido[2,3-b]pyrazine can be inferred from related compounds. For example, the crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its bromo derivative have been studied, revealing specific dihedral angles between the thienyl rings and the pyridopyrazine moiety . These structural details can affect the compound's solubility, stability, and reactivity, which are important parameters in the development of new pharmaceuticals or materials.

Aplicaciones Científicas De Investigación

Optoelectronic Material Development

The compound 7-Bromo-2-methylpyrido[2,3-b]pyrazine is utilized in the development of organic optoelectronic materials. A study by Meti et al. (2017) elaborates on the synthesis of dipyrrolopyrazine (DPP) derivatives, including 7-Bromo-2-methylpyrido[2,3-b]pyrazine. These compounds are synthesized through metal-free and metal-catalyzed amination, leading to efficient production of pyrrolopyrazines with promising optical and thermal properties for optoelectronic applications (Meti et al., 2017).

Crystal Structure Analysis

The crystal structures of pyrido[2,3-b]pyrazine derivatives, including 7-Bromo-2-methylpyrido[2,3-b]pyrazine, have been studied to understand their molecular configurations. Popek and Crundwell (2019) analyzed the crystal structures of these compounds, noting the specific dihedral angles and inclinations in the bromo derivative, which are crucial for understanding their chemical and physical properties (Popek & Crundwell, 2019).

Synthesis and Biological Evaluation

7-Bromo-2-methylpyrido[2,3-b]pyrazine is also integral in the synthesis of various organic compounds with potential biological activities. For example, Rodrigues et al. (2021) synthesized novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates using 7-bromothieno[2,3-b]pyrazine. These compounds were evaluated for antitumor activity, showing promise in inhibiting human tumor cells growth without significant toxicity in non-tumor cells (Rodrigues et al., 2021).

Corrosion Inhibition

Research has also explored the use of pyrazine derivatives, including 7-Bromo-2-methylpyrido[2,3-b]pyrazine, as corrosion inhibitors. A study by Obot and Gasem (2014) investigated the adsorption properties of pyrazine compounds on steel, indicating their potential as corrosion inhibitors. Their work involved quantum chemical calculations and molecular dynamics simulations to understand the binding energies and reactivity of these compounds on metal surfaces (Obot & Gasem, 2014).

Safety And Hazards

Propiedades

IUPAC Name |

7-bromo-2-methylpyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c1-5-3-10-8-7(12-5)2-6(9)4-11-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTYRYIQTGJKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437541 | |

| Record name | 7-Bromo-2-methylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylpyrido[2,3-b]pyrazine | |

CAS RN |

155629-94-0 | |

| Record name | 7-Bromo-2-methylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

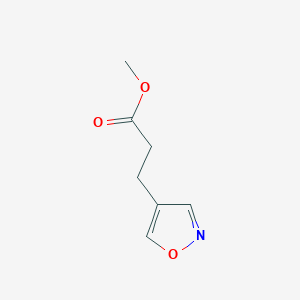

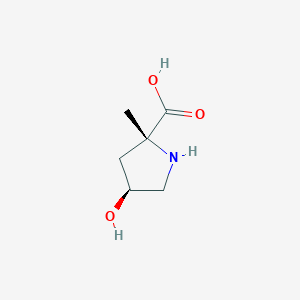

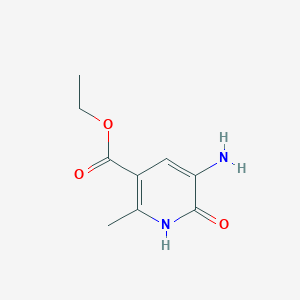

![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)